(2,3-Difluorophenyl)nonan-1-ol
Description
(2,3-Difluorophenyl)nonan-1-ol is a fluorinated aromatic alcohol featuring a nine-carbon aliphatic chain terminated by a hydroxyl group and a 2,3-difluorophenyl substituent. Its structural attributes—including the fluorine atoms at the ortho and meta positions of the benzene ring and the hydrophobic nonanol chain—contribute to its reactivity and role in modulating pharmacokinetic properties in drug candidates .
Properties
Molecular Formula |
C15H22F2O |
|---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)nonan-1-ol |
InChI |
InChI=1S/C15H22F2O/c1-2-3-4-5-6-7-11-14(18)12-9-8-10-13(16)15(12)17/h8-10,14,18H,2-7,11H2,1H3 |
InChI Key |
QYYRLEGRLKARIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Variations
| Compound Name | Core Structure Modifications | Key Substituents |
|---|---|---|
| (2,3-Difluorophenyl)nonan-1-ol | Nonanol chain + 2,3-difluorophenyl | -OH (C9 terminus), -F (positions 2,3 on benzene) |
| (4aS)-1-[(2,3-Difluorophenyl)methyl]-... [1] | Pyrrolo[1,2-b]pyridazine backbone | Difluoropyrrolidine, trifluoromethyl furan, carboxamide |
| (4aR)-1-[(2,3-Difluorophenyl)methyl]-... [2] | Ethyl-substituted pyrrolidine + dihydrofuran | Ethyl group (C4a), trifluoromethyl furan, carboxamide |
Key Observations :
- Fluorine Positioning : All analogs retain the 2,3-difluorophenyl group, critical for electronic effects (e.g., enhancing electrophilicity) and steric interactions in target binding .
- Backbone Diversity: this compound lacks the heterocyclic scaffolds (e.g., pyrrolo[1,2-b]pyridazine) present in its analogs, which are designed for specific receptor interactions in drug candidates .
- Functional Groups: The hydroxyl group in this compound contrasts with carboxamide and trifluoromethyl groups in analogs, impacting solubility and metabolic stability .
Research Findings and Implications
- Pharmacological Potential: Analogs with pyrrolo[1,2-b]pyridazine cores demonstrate superior inhibitory activity against enzymatic targets (e.g., kinases) compared to this compound, which lacks a bioactive scaffold .
- Thermodynamic Stability: Fluorine atoms in all compounds improve thermal stability, but the elongated nonanol chain in this compound may reduce crystallinity compared to heterocyclic analogs .
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